![molecular formula C13H16ClNO2 B1460722 [1-(2-Chlorobenzoyl)piperidin-4-yl]methanol CAS No. 1082906-60-2](/img/structure/B1460722.png)
[1-(2-Chlorobenzoyl)piperidin-4-yl]methanol
Overview
Description
1-(2-Chlorobenzoyl)piperidin-4-yl]methanol, also known as CBP-4, is an organic compound used in a variety of scientific research applications. CBP-4 has been used in the synthesis of pharmaceuticals, in the study of enzyme inhibition, and as a component of various biochemical and physiological experiments.
Scientific Research Applications
Intermediates in Chemical Synthesis
“[1-(2-Chlorobenzoyl)piperidin-4-yl]methanol” is used as an intermediate in chemical synthesis . Intermediates are compounds that are used in the production of other compounds. In this case, “[1-(2-Chlorobenzoyl)piperidin-4-yl]methanol” could be used to synthesize other chemicals for various applications.
Inhibitory Effects
Structure-activity relationship studies have indicated that the ether linkage between quinoline and piperidine is crucial to the inhibitory effect . This suggests that “[1-(2-Chlorobenzoyl)piperidin-4-yl]methanol”, which contains a piperidine ring, could potentially be used in research related to inhibitory effects.
Antiplasmodial Activity
Compounds with a similar structure have been used in research related to antiplasmodial activity . This suggests that “[1-(2-Chlorobenzoyl)piperidin-4-yl]methanol” could potentially have applications in this field.
properties
IUPAC Name |
(2-chlorophenyl)-[4-(hydroxymethyl)piperidin-1-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c14-12-4-2-1-3-11(12)13(17)15-7-5-10(9-16)6-8-15/h1-4,10,16H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGWYHXNXSYVHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C(=O)C2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Chlorobenzoyl)piperidin-4-yl]methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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